molecular formula C13H14Cl2N4S B4544016 N-(3,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea

N-(3,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea

Cat. No. B4544016
M. Wt: 329.2 g/mol
InChI Key: HSHHFYOOCWRPEU-UHFFFAOYSA-N
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Description

Thioureas and pyrazole derivatives are two classes of compounds with a wide range of biological and chemical applications. These compounds are known for their versatile roles in medicinal chemistry, owing to their significant biological activities. The synthesis and functionalization of these molecules have been a subject of extensive research due to their potential as therapeutic agents and their utility in various chemical reactions.

Synthesis Analysis

The synthesis of thiourea and pyrazole derivatives often involves multicomponent reactions (MCRs), which are favored for their efficiency and the ability to introduce diverse functionalities into the molecules. These methods are particularly valued in pharmaceutical and medicinal chemistry for generating biologically active molecules containing pyrazole moieties through pot, atom, and step economy (PASE) synthesis approaches.

Molecular Structure Analysis

The molecular structure of thiourea derivatives typically features a thiourea moiety that can engage in various chemical interactions due to the presence of sulfur and nitrogen atoms. This structural aspect is crucial for their application in coordination chemistry and as ligands in metal complexes, which are explored for biological and medicinal applications. The structural versatility of these compounds allows for the development of chemosensors capable of detecting anions and cations in environmental and biological samples.

Chemical Reactions and Properties

Thiourea derivatives participate in a broad spectrum of chemical reactions, acting as nucleophiles or ligands in coordination complexes. Their chemical properties are exploited in the synthesis of heterocyclic compounds, including pyrazoles, which are synthesized through reactions involving cyclization and substitution processes. These reactions are pivotal for creating compounds with varied biological activities.

Physical Properties Analysis

The physical properties of thiourea and pyrazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure and substituents. These properties are critical for their application in different domains, including their use as chemosensors, where their interaction with analytes can lead to changes in physical characteristics observable through spectroscopic methods.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity towards various functional groups and their behavior in the presence of metal ions, underpin their utility in medicinal chemistry and materials science. Their ability to form stable complexes with metals and to act as intermediates in the synthesis of more complex molecules makes them valuable in the development of new drugs and materials.

References (sources) for this information include studies on the biological and chemical properties of thiourea and pyrazole derivatives, highlighting their importance in medicinal chemistry and various applications in chemical reactions:

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(1-ethylpyrazol-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4S/c1-2-19-8-9(7-17-19)6-16-13(20)18-10-3-4-11(14)12(15)5-10/h3-5,7-8H,2,6H2,1H3,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHHFYOOCWRPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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